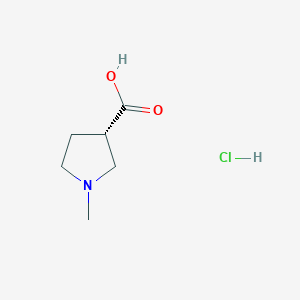

(S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a cyclic amine with a five-membered ring. It’s a colorless liquid with an ammonia-like odor . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). They’re widely present in many household items, from vinegar (acetic acid) to aspirin (acetylsalicylic acid) . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative, followed by the addition of hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring with a carboxylic acid group attached at one position and a methyl group at another. The hydrochloride would likely be associated as an ion pair .

Chemical Reactions Analysis

The reactions of this compound would likely be similar to those of other carboxylic acids and pyrrolidines. Carboxylic acids can participate in a variety of reactions, including esterification and amide formation . Pyrrolidines can undergo reactions at the nitrogen, such as alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the hydrochloride. Generally, carboxylic acids are polar and can form hydrogen bonds, leading to higher boiling points compared to similar sized hydrocarbons . Pyrrolidines are basic and can be protonated to form a salt, such as a hydrochloride .

Scientific Research Applications

Electrogenerated Chemiluminescence Derivatization

(Morita & Konishi, 2002) explored the use of 2-(2-Aminoethyl)-1-methylpyrrolidine as a derivatization reagent for carboxylic acids, demonstrating its application in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This technique is significant for detecting free fatty acids and other carboxylic acids in complex samples.

Synthesis of Pharmaceutical Compounds

Cheng Qing-fang (2005) synthesized 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, an important intermediate in pharmaceutical synthesis, highlighting the compound's versatility in drug development processes (Cheng Qing-fang, 2005).

Structure and Synthesis in Marine Biology

Castellanos et al. (2006) isolated and synthesized (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid from the sponge Cliona tenuis, contributing to the field of marine natural products and their synthetic analogs (Castellanos et al., 2006).

Organic Synthesis and Catalysis

The work by Joseph, Jain, and Sain (2007) on using N-methylpyrrolidin-2-one hydrotribromide (MPHT) as a catalyst for the oxidation of aromatic aldehydes to carboxylic acids shows the compound's significance in organic synthesis (Joseph, Jain, & Sain, 2007).

Materials Science Applications

Meziani et al. (2009) demonstrated the use of 1-methylpyrrolidine alane in the wet-chemical synthesis of aluminum nanoparticles, an application critical in nanotechnology and materials science (Meziani et al., 2009).

Electochemical Surface Attachment

Booth et al. (2015) utilized aminoferrocene to investigate carbodiimide coupling reactions on a carboxylic acid-functionalized self-assembled monolayer, a technique important in electrochemistry and surface science (Booth et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(3S)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLEGORBDKYIG-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)

![N-[(4-Fluorophenyl)methyl]-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2357281.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2357282.png)

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)